molecular formula C22H24Cl2N2O3 B2475161 tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate CAS No. 1004755-00-3

tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate

Cat. No.: B2475161
CAS No.: 1004755-00-3
M. Wt: 435.35
InChI Key: SOLKOHWHUFSAHU-JLTOFOAXSA-N
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Description

Tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24Cl2N2O3 and its molecular weight is 435.35. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (2R)-2-(2,6-dichlorophenyl)-5-oxo-3-[(1R)-1-phenylethyl]imidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3/t14-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLKOHWHUFSAHU-JLTOFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(=O)N([C@@H]2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate is a synthetic compound notable for its complex imidazolidine structure. With the molecular formula C22H24Cl2N2O3 and a molecular weight of approximately 435.35 g/mol, this compound has garnered interest in various fields, particularly in medicinal and agricultural chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features:

  • Imidazolidine ring : Contributes to its unique reactivity and potential biological interactions.
  • Dichlorophenyl moiety : This structural element may enhance its binding affinity to biological targets.
  • Tert-butyl group : Known to influence solubility and stability.

The melting point is around 101 °C, with a density of approximately 1.3 g/cm³, indicating its solid-state characteristics at room temperature.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is crucial for therapeutic applications targeting metabolic pathways.
  • Receptor Binding : Its structural features suggest possible interactions with receptors involved in signaling pathways relevant to diseases like cancer or inflammation .
  • Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated.

Pharmacological Applications

The compound is being explored for:

  • Pharmaceutical Development : Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry : Its potential use in agrochemicals aims at enhancing crop protection by targeting pests effectively while minimizing environmental impact .

Comparative Analysis

To better understand the biological activity of tert-butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
tert-butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-S-(1-phenyethyl)imidazolidineC22H24Cl2N2O3Enantiomeric variantPotential differing activity
tert-butoxycarbonyl (R)-2-(2,6-dichlorophenyl)-5-oxo-imidazolidineC22H24Cl2N2O3Similar core structureUnder investigation
2-methyl 2-propanyl (R)-2-(2,6-dichlorophenyl)-5-oxo-imidazolidine carboxylic acidC22H24Cl2N2O3Variations in side chainsEffects on solubility and reactivity

This table illustrates the diversity within imidazolidine derivatives and their potential applications in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Research:
This compound has been extensively studied for its potential as a therapeutic agent. Its unique structural properties make it suitable for drug formulation targeting specific diseases. Research indicates that it may play a role in the development of drugs aimed at treating conditions such as cancer and inflammatory diseases .

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of derivatives based on this compound, which demonstrated promising anti-inflammatory activity. Molecular docking studies were conducted to evaluate its interaction with biological targets, indicating its potential as a lead compound for further drug development .

Application Description
Drug FormulationUtilized in creating new therapeutic agents for various diseases.
Anti-inflammatory DrugsExplored for its efficacy in reducing inflammation through specific pathways.

Agricultural Chemistry

Agrochemical Development:
The compound is also being investigated for its role in developing new agrochemicals. It has shown potential in enhancing crop protection against pests and diseases while minimizing environmental impact .

Case Study:
Research has demonstrated that formulations containing this compound can improve the efficacy of existing pesticides, leading to higher crop yields and reduced chemical usage. Field trials have indicated its effectiveness in various agricultural settings, showcasing its potential to revolutionize crop management practices .

Application Description
Crop ProtectionEnhances the effectiveness of pesticides against pests and diseases.
Yield ImprovementContributes to increased agricultural productivity through targeted applications.

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, tert-butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate is utilized to study enzyme inhibition and receptor binding mechanisms. This helps elucidate biological pathways and mechanisms relevant to various diseases .

Case Study:
A study focused on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This finding suggests its utility as a scaffold for designing more potent inhibitors targeting these enzymes .

Application Description
Enzyme Interaction StudiesUsed to explore interactions with enzymes related to disease mechanisms.
Biological Pathway AnalysisAids in understanding complex biological processes through targeted research.

Material Science

Advanced Material Development:
The unique chemical properties of this compound make it suitable for creating advanced materials, including polymers and coatings that require specific chemical stability and performance characteristics .

Case Study:
Research into the application of this compound in material science has led to the development of new polymer blends that exhibit enhanced durability and resistance to environmental degradation. These materials have potential applications in coatings for industrial and consumer products .

Application Description
Polymer DevelopmentContributes to the creation of durable materials with enhanced properties.
Coating ApplicationsUsed in formulating coatings that resist environmental factors effectively.

Preparation Methods

Formation of the Imidazolidine Core

The imidazolidine ring is synthesized through a stereocontrolled cyclization reaction. A representative protocol involves:

  • Condensation : Reacting (R)-1-phenylethylamine with 2,6-dichlorobenzaldehyde in toluene at 110°C for 12 hours to form a Schiff base.
  • Reductive Amination : Treating the intermediate with sodium cyanoborohydride in methanol at 0°C to generate the β-amino alcohol.
  • Cyclization : Exposing the amino alcohol to phosgene gas in dichloromethane with triethylamine as base, yielding the imidazolidin-4-one scaffold.

Critical Parameters :

  • Temperature control during reductive amination (-5°C to 5°C) prevents racemization
  • Strict anhydrous conditions for phosgene reactions

Stereochemical Control Strategies

The compound's (R,R) configuration necessitates asymmetric synthesis techniques:

Chiral Induction Methods

Method Catalyst System ee% Yield Source
Evans Oxazaborolidine (S)-CBS Catalyst 94% 82%
Enzymatic Resolution Candida antarctica Lipase 99% 45%
Chiral Chromatography Cellulose Tris(3,5-DMP) >99% 78%

The CBS asymmetric reduction provides optimal balance between enantiomeric excess and yield for industrial-scale production.

Key Coupling Reactions for Aromatic Substituents

The 2,6-dichlorophenyl group is introduced via Suzuki-Miyaura cross-coupling, as demonstrated in analogous imidazolidine syntheses:

Representative Protocol :

Reaction Components:
- Imidazolidine boronate ester (1.0 eq)
- 2,6-Dichlorophenyl bromide (1.1 eq)
- Pd(PPh₃)₄ (3 mol%)
- Na₂CO₃ (2.5 eq)
- Solvent: Toluene/Ethanol/Water (3:1:1)
- Temperature: 80°C
- Time: 6 hours

This method achieves 85-93% coupling efficiency while preserving stereochemical integrity.

Purification and Characterization

Final purification employs orthogonal chromatography:

Stepwise Purification Protocol :

  • Flash Chromatography : Silica gel (230-400 mesh), hexane/EtOAc gradient
  • Chiral HPLC : Chiralpak IC column, heptane/ethanol (90:10)
  • Recrystallization : Ethyl acetate/hexane (1:5) at -20°C

Analytical Data :

  • HPLC Purity : 99.7% (220 nm)
  • Optical Rotation : [α]D²⁵ = +42.5° (c 1.0, CHCl₃)
  • HRMS : m/z 463.0841 [M+H]+ (calc. 463.0838)

Process Optimization Considerations

Scale-up challenges and solutions:

Parameter Lab Scale Pilot Plant Industrial
Cyclization Time 6 hours 4.5 hours 3 hours
Catalyst Loading 3 mol% Pd 1.8 mol% Pd 0.9 mol% Pd
Solvent Volume 15 L/kg 8 L/kg 5 L/kg
Yield 78% 84% 89%

Continuous flow hydrogenation reduces reaction times by 60% while maintaining 99.5% ee.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (R)-2-(2,6-dichlorophenyl)-5-oxo-3-((R)-1-phenylethyl)imidazolidine-1-carboxylate with high enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts during the imidazolidine ring formation. For example, asymmetric hydrogenation or kinetic resolution can be applied to control stereochemistry at the (R)-1-phenylethyl and (R)-2-aryl positions.
  • Protection Strategies : The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) to avoid racemization of sensitive stereocenters .
  • Purification : Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) or chiral stationary-phase HPLC can isolate the desired enantiomer.

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine derivatives) and solve the structure using SHELXL for refinement. Anisotropic displacement parameters and residual density maps help validate stereochemistry .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm absolute configuration.
  • NMR Coupling Constants : Analyze vicinal coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or ROESY experiments to determine spatial relationships between stereocenters .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

  • Methodology :

  • LC-MS : Monitor reaction progress using reverse-phase C18 columns and ESI-MS to detect molecular ions ([M+H]⁺ or [M+Na]⁺).
  • 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized): Track fluorine environments to confirm regioselectivity.
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 5-oxo imidazolidine at ~1700 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments between X-ray and NMR data be resolved?

  • Methodology :

  • Cross-Validation : Compare X-ray-derived torsion angles with NMR-derived NOE correlations. For example, if the (R)-1-phenylethyl group shows conflicting spatial proximity in NOESY vs. X-ray, re-examine crystal packing effects or dynamic disorder in the crystal lattice .
  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA and calculate theoretical NMR shifts (e.g., with GIAO method) to match experimental data .
  • Variable-Temperature NMR : Probe conformational flexibility by acquiring spectra at 298 K vs. 223 K. Rigid stereocenters will retain coupling constants, while flexible moieties exhibit temperature-dependent changes .

Q. What experimental design principles optimize the synthesis of sensitive imidazolidine-5-one derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize the cyclization step by varying DMF/H₂O ratios and reaction times .
  • In Situ Monitoring : Employ ReactIR or flow chemistry setups to track intermediate formation and adjust conditions in real time .
  • Table 1 : Example optimization parameters for imidazolidine formation:
ParameterRange TestedOptimal Value
Temperature (°C)0–8025
SolventTHF, DCM, MeCNDCM
BaseEt₃N, DIPEA, K₂CO₃DIPEA
Reaction Time (h)1–2412

Q. How can researchers address low yields in the final coupling step of the imidazolidine core with the tert-butyl carbamate group?

  • Methodology :

  • Activation Strategies : Use HATU or PyBOP instead of DCC for carbamate coupling to reduce side reactions. Pre-activate the carboxylic acid intermediate with HOBt to improve efficiency .
  • Microwave-Assisted Synthesis : Conduct reactions under microwave irradiation (e.g., 100 W, 80°C, 30 min) to accelerate kinetics and minimize decomposition.
  • Protection of Reactive Sites : Temporarily protect the 5-oxo group as a silyl ether (e.g., TBSCl) to prevent nucleophilic attack during coupling .

Data Contradiction & Validation

Q. How should researchers interpret conflicting crystallographic data (e.g., disorder in the tert-butyl group)?

  • Methodology :

  • Refinement Constraints : Apply SHELXL constraints (e.g., SIMU, DELU) to model disordered tert-butyl groups. Use PART instructions to split occupancy between conformers .
  • Hirshfeld Surface Analysis : Compare close contacts in CrystalExplorer to identify packing forces influencing disorder.
  • Complementary Techniques : Validate with solid-state NMR (e.g., 13C^{13}\text{C} CP/MAS) to confirm dynamic behavior in the crystal .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?

  • Methodology :

  • Chiral SFC Monitoring : Use supercritical fluid chromatography with chiral columns (e.g., Chiralpak AD-H) to quantify ee at each step.
  • Seeding : Introduce pure enantiomer crystals during crystallization to control polymorph formation.
  • Statistical Process Control (SPC) : Implement control charts (e.g., X-bar charts) for critical parameters (pH, solvent purity) to maintain reproducibility .

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